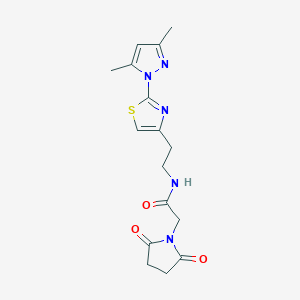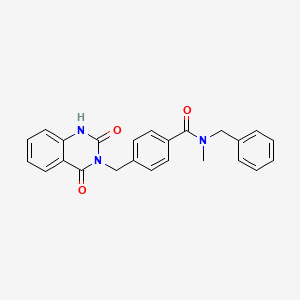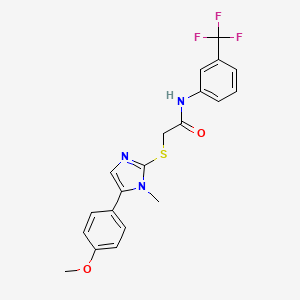![molecular formula C14H16FNO2 B2355649 N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide CAS No. 2192396-04-4](/img/structure/B2355649.png)
N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide, also known as FOXY, is a compound that belongs to the class of oxanamides. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FOXY is a promising candidate for the development of new drugs for various diseases, including cancer, inflammation, and pain.
Wirkmechanismus
N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide exerts its pharmacological effects by inhibiting the activity of COX-2. COX-2 is an enzyme that is responsible for the production of prostaglandins, which play a crucial role in inflammation and pain. By inhibiting the activity of COX-2, N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, leading to a reduction in inflammation and pain. N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide is its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, analgesic, and anticancer properties, making it a promising candidate for the development of new drugs. However, one of the limitations of N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide is its relatively low potency compared to other COX-2 inhibitors. This may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide. One area of research is the development of more potent analogs of N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide that may be more effective as therapeutic agents. Another area of research is the investigation of the molecular mechanisms underlying the anticancer properties of N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide. Additionally, the potential use of N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide in combination with other drugs for the treatment of various diseases should be explored.
Synthesemethoden
N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide can be synthesized through a multi-step process that involves the reaction of 3-fluorophenylacetic acid with thionyl chloride to form 3-fluorophenylacetyl chloride. The resulting compound is then reacted with 4-hydroxytetrahydrofuran to form the oxanamide intermediate. Finally, the intermediate is reacted with propargylamine to form N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide has shown potential as a therapeutic agent for various diseases. It has been studied extensively for its anti-inflammatory, analgesic, and anticancer properties. N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. It has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-[4-(3-fluorophenyl)oxan-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c1-2-13(17)16-14(6-8-18-9-7-14)11-4-3-5-12(15)10-11/h2-5,10H,1,6-9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKUEEPNCYIQIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCOCC1)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B2355566.png)
![Ethyl 5-(4-fluoro-2-methylphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2355567.png)


![tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate](/img/structure/B2355573.png)




![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2355580.png)

![1-(2-fluoroethyl)-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2355586.png)
![(E)-2-((3-bromobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2355587.png)
![3-Chloro-5-nitrobenzo[d]isoxazole](/img/structure/B2355589.png)